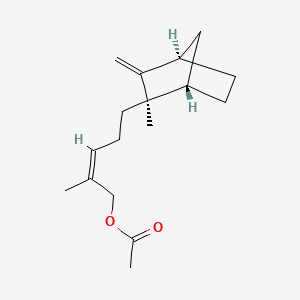

beta-Santalol acetate

Description

Contextualization of Santalol (B192323) Sesquiterpenoids in Essential Oil Chemistry and Chemical Ecology

Santalol sesquiterpenoids, primarily (Z)-α-santalol and (Z)-β-santalol, are the principal constituents of sandalwood oil, a highly valued essential oil extracted from the heartwood of trees belonging to the Santalum genus, most notably Santalum album (Indian sandalwood). dzarc.comnih.gov These sesquiterpenoid alcohols are largely responsible for the oil's characteristic woody, sweet, and balsamic fragrance, as well as its numerous reported biological activities. dzarc.comnih.gov In the composition of high-quality Indian sandalwood oil, α-santalol typically predominates, constituting about 40-55% of the oil, while β-santalol is present in concentrations of around 16-25%. dzarc.comnih.gov The specific ratio and stereochemistry of these isomers are critical factors that define the oil's aromatic profile and quality, with international standards like ISO 3518:2002 establishing benchmarks for their content. nih.govwikipedia.org

The chemistry of these compounds is centered on their bicyclic sesquiterpene framework. wikipedia.org The biosynthesis in the sandalwood tree involves the conversion of farnesyl pyrophosphate (FPP) into various sesquiterpenes, including α- and β-santalene, by santalene synthases. nih.gov Subsequently, cytochrome P450 enzymes, specifically from the CYP76F and CYP736A subfamilies, hydroxylate these santalene backbones to produce the corresponding santalols. nih.govresearchgate.net This enzymatic process is stereoselective, leading to the formation of the specific (Z)-isomers that are characteristic of authentic sandalwood oil. researchgate.net

From a chemical ecology perspective, the accumulation of these sesquiterpenoids in the heartwood of Santalum species is believed to serve as a defense mechanism. The complex mixture of sesquiterpenes, including the santalols, likely protects the tree against wood-rotting fungal pathogens and other biological threats. wikipedia.org The hemi-parasitic nature of the sandalwood tree, where it attaches to the roots of host plants to derive nutrients, is another significant aspect of its ecological niche. dzarc.comwikipedia.org The production and concentration of these defensive and aromatic compounds increase as the tree matures, with the highest quality oil obtained from trees that are several decades old. perfumerflavorist.comcabidigitallibrary.org

Academic Significance of Beta-Santalol (B49924) Acetate (B1210297) as a Natural Product Constituent and Derivative

Beta-santalol acetate, the acetate ester of β-santalol, is primarily significant as a synthetic derivative rather than a naturally occurring constituent of sandalwood oil. While sandalwood oil contains minor amounts of esters like santalyl acetate, the acetate form is largely produced through the chemical modification of the parent alcohol, β-santalol. perfumerflavorist.comlookchem.com It is often commercially available as part of a mixture with α-santalol acetate, collectively referred to as "santalyl acetate." lookchem.comthegoodscentscompany.com This derivative is valued in the fragrance and flavor industries for its sensory properties, which include a long-lasting, woody, and subtly fruity aroma. lookchem.comfragranceu.com

The academic interest in beta-santalol acetate stems from its role as a perfumery ingredient and a subject of synthetic chemistry. The esterification of β-santalol to its acetate form modifies its volatility and odor profile, often making it a more stable and persistent fragrance component. lookchem.com This modification is a common practice in fragrance chemistry to fine-tune the olfactory characteristics of natural compounds.

Furthermore, the synthesis of β-santalol and its derivatives is an active area of research due to the over-exploitation and vulnerable status of the Santalum album tree. wikipedia.orggoogle.com The development of efficient synthetic routes to produce β-santalol and, by extension, its esters like the acetate, is crucial for providing a sustainable alternative to natural extraction. google.comresearchgate.netgoogle.com These synthetic endeavors often involve complex, multi-step processes and the development of novel catalytic methods, representing a significant challenge and area of study in organic chemistry. researchgate.netgoogle.com

Overview of Current Research Trajectories on Santalol Esters

Current research involving santalol esters, including beta-santalol acetate, is primarily focused on two main trajectories: their application in cosmetic and pharmaceutical formulations and the development of novel synthetic pathways.

In the realm of applied sciences, research is exploring the use of santalol esters as prodrugs or modified active ingredients. A patent for ester derivatives of santalol highlights that these compounds can be formulated to revert to the parent santalol through enzymatic or chemical hydrolysis. scispace.com The increased lipophilicity and lipid solubility of the ester form compared to the parent alcohol can enhance its incorporation into topical formulations like creams and ointments, potentially with reduced skin irritation. scispace.com This approach is being investigated for delivering the known therapeutic benefits of santalols, such as their anti-inflammatory and chemopreventive properties, more effectively through the skin. scispace.comnews-medical.net Human health assessments have been conducted on various santalyl esters, including acetate, butyrate, and phenylacetate, to evaluate their safety for use in consumer products. industrialchemicals.gov.au

The second major research trajectory is in synthetic and industrial chemistry. With the natural source of santalol being threatened, significant effort is being directed towards creating bio-identical compounds through synthesis. wikipedia.orggoogle.com Research focuses on efficient, stereoselective, and industrially scalable syntheses of β-santalol, which is the necessary precursor for beta-santalol acetate. google.comgoogle.com These studies often explore novel catalysts and reaction pathways to overcome the complexities of constructing the specific tricyclic structure of the santalol molecule. researchgate.net The ultimate goal is to produce high-purity β-santalol and its derivatives, like beta-santalol acetate, to meet commercial demand in the fragrance, flavor, and pharmaceutical industries without relying on the endangered sandalwood tree. google.com

Structure

3D Structure

Properties

CAS No. |

77-43-0 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |

InChI |

InChI=1S/C17H26O2/c1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,15-16H,2,5,7-11H2,1,3-4H3/b12-6-/t15-,16+,17+/m1/s1 |

InChI Key |

RCFGRZLLBGMERD-UXBURDBMSA-N |

Isomeric SMILES |

C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C |

Origin of Product |

United States |

Advanced Chemical and Chemoenzymatic Synthesis of Beta Santalol Acetate

Semi-Synthetic Routes Utilizing Santalol (B192323) Precursors

The most direct method for preparing beta-santalol (B49924) acetate (B1210297) is through the semi-synthesis from its corresponding alcohol, beta-santalol. This process involves the esterification of the primary hydroxyl group of the beta-santalol molecule. A common and effective method for this transformation is acetylation using acetic anhydride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the acetic acid byproduct formed during the reaction. mdpi.com To enhance the reaction rate, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed. mdpi.com The general scheme involves dissolving beta-santalol in a suitable solvent, followed by the addition of the acetylating agent and the base. The reaction mixture is stirred until completion, after which the beta-santalol acetate is isolated and purified.

A related industrial approach involves a two-stage process starting from santalene. In this method, santalene is first converted to an intermediate, chloro-santalene. google.com This allylic halide is then reacted with a carboxylate salt, such as potassium acetate, to form the corresponding santalyl acetate ester. google.com The final step is the hydrolysis of this ester to yield santalol; however, this process highlights the formation of santalyl acetate as a key, stable intermediate. google.com

Table 1: Representative Acetylation of Santalol Precursors

| Precursor | Reagents | Product | Yield | Reference |

| (Z)-α-Santalol | Acetic anhydride, triethylamine, DMAP | (Z)-α-Santalyl acetate | 85% | mdpi.com |

| (E)-α-Santalol | Acetic anhydride, triethylamine, DMAP | (E)-α-Santalyl acetate | 79% | mdpi.com |

| Chloro-santalene | Potassium acetate | Santalyl acetate | Not specified | google.com |

Strategic Design for Stereoselective and Regioselective Synthesis of Beta-Santalol Acetate Analogs

The olfactory properties of sandalwood compounds are intrinsically linked to their molecular structure, particularly their stereochemistry. rsc.org Therefore, a primary focus in the synthesis of beta-santalol acetate and its analogs is the precise control over the three-dimensional arrangement of atoms. The key challenge lies in the stereoselective synthesis of the (-)-β-santalol precursor, as the final acetylation step does not typically alter the established stereocenters.

A significant breakthrough in this area was the development of an enantioselective total synthesis of (−)-β-santalol by Fehr and colleagues. acs.orgresearchgate.net This route features a highly selective copper-catalyzed cyclization-fragmentation of an enynol as the key step to construct the core bicyclic structure with the correct stereochemistry. acs.orgresearchgate.net The use of a copper catalyst was crucial, as other catalysts like platinum or gold led to different, undesired products. researchgate.net This methodology represents a strategic approach to accessing the specific enantiomer responsible for the characteristic sandalwood scent.

The strategic design also extends to the synthesis of analogs to investigate structure-odor relationships. For instance, the synthesis of methyl-beta-santalol, an analog with an additional methyl group near the hydroxyl function, was undertaken to probe the requirements of the olfactory receptor. nih.gov The synthesis and subsequent odor evaluation of such analogs help to build models for the sandalwood fragrance, guiding the design of new fragrance molecules. nih.gov The stereospecific synthesis of (±)-β-santalol has also been achieved through the alkylation of 2-ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene with a specifically synthesized side-chain precursor, 1-acetoxy-5-bromo-2-methyl-2-cis-pentene, demonstrating the importance of acetate-bearing intermediates in complex synthetic strategies. scispace.com

Enzymatic Synthesis and Kinetic Resolution Approaches for Santalol Esters

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases, in particular, have been widely employed for the synthesis of flavor and fragrance esters, including santalol esters, due to their operational stability, broad substrate specificity, and high regio- and enantioselectivity. nih.govnih.gov

The enzymatic synthesis of beta-santalol acetate can be achieved through the transesterification of beta-santalol. In this process, a lipase (B570770) catalyzes the transfer of an acyl group from an acyl donor, such as vinyl acetate, to the alcohol. nih.gov Candida antarctica lipase A (CALA) has been shown to be effective in catalyzing the chemo-selective enzymatic transesterification of terpene alcohols within essential oil samples to produce esters like β-santalyl acetate. nih.gov The use of vinyl acetate as the acyl donor is advantageous as it produces acetaldehyde (B116499) as a byproduct, which is volatile and easily removed, thus driving the reaction equilibrium towards the product.

Other commonly used immobilized lipases in flavor synthesis include Novozym 435 (Candida antarctica lipase B) and Lipozyme TL IM (Thermomyces lanuginosus lipase). scispace.comcnr.it These biocatalysts are often used in non-aqueous, or solvent-free systems, which simplifies downstream processing and is more environmentally friendly. cnr.it The reaction conditions, such as temperature, enzyme loading, and molar ratio of substrates, are optimized to achieve high conversion rates. scispace.com

Table 2: Lipase-Catalyzed Synthesis of Santalyl and Related Flavor Esters

| Enzyme | Substrate(s) | Acyl Donor/Reagent | Product | Key Finding | Reference |

| Candida antarctica lipase A (CALA) | Sandalwood Oil (containing β-santalol) | Vinyl acetate | β-Santalyl acetate | Effective chemo-selective transesterification in a complex mixture. | nih.gov |

| Novozym 435 | Eugenol | Acetic anhydride | Eugenyl acetate | Achieved 99% conversion in a solvent-free system. | scispace.com |

| Lipozyme® TL 100L | Clove Oil (containing eugenol) | Acetic anhydride | Eugenyl acetate | Optimized conditions led to 91.8% conversion. | scispace.com |

| Novozym 435 | cis-3-hexen-1-ol | Triacetin | cis-3-hexen-1-yl acetate | High yields (>90%) achieved in a solvent-free system. | cnr.it |

Development of Novel Synthetic Methodologies for Santalyl Acetates

The development of novel synthetic routes aims to improve the efficiency, scalability, and sustainability of producing santalyl acetates and their precursors. One innovative approach addresses the long-standing challenge of synthesizing (Z)-trisubstituted allylic alcohols, a key structural feature of β-santalol. This method utilizes a ruthenium-catalyzed 1,4-hydrogenation of dienol acetates. researchgate.net This reaction converts more easily accessible (E)-enals into the desired (Z)-allylic acetates, providing an efficient solution that was applied to an industrially feasible synthesis of (-)-β-santalol, where the acetate is a critical intermediate. researchgate.net

Another novel methodology focuses on the oxidation of santalene mixtures. A process was developed that involves reacting santalene with calcium hypochlorite (B82951) in the presence of solid carbon dioxide to form an intermediate chloro-santalene. google.com This intermediate is then converted to the corresponding santalyl acetate ester by reaction with potassium acetate. google.com This method was designed to overcome the scalability and safety issues associated with previous oxidation methods, such as highly exothermic reactions and the presence of solids that hinder stirring. google.com

Derivatives and Comprehensive Structural Elucidation of Novel Analogs of Beta Santalol Acetate

Isolation of Novel Beta-Santalol (B49924) Derivatives from Natural Sources (e.g., Santalum album heartwood)

The primary natural source of beta-santalol and its parent compounds is the heartwood of the sandalwood tree, particularly Santalum album. The extraction and isolation of these sesquiterpenoids is a multi-step process involving initial extraction of the essential oil followed by chromatographic separation to isolate individual derivatives.

The essential oil is typically obtained through methods such as steam distillation, hydro-distillation, or solvent extraction from the powdered heartwood. obrnutafaza.hretsu.edu Solvent-based methods may utilize ethanol, hexane, or toluene (B28343) in a Soxhlet apparatus to extract the oil, which is then concentrated using rotary evaporation. etsu.edu Analysis of extracts from Santalum album reveals major constituents including α-santalol, β-santalol, epi-β-santalol, and Z-α-trans-bergamotol. etsu.edu

Following the initial extraction, the isolation of specific derivatives, which are often present in smaller quantities, requires advanced chromatographic techniques. Flash chromatography is a common method employed for the separation of the main non-chromophoric compounds, α- and β-santalol, from the crude sandalwood extract. obrnutafaza.hr Bioassay-guided fractionation of Santalum album heartwood has successfully led to the isolation of several novel α-santalol derivatives, and similar principles are applied to isolate β-santalol analogs. nih.gov These techniques allow for the separation of structurally similar compounds, which is essential for discovering and characterizing new derivatives.

Table 1: Key Constituents Isolated from Santalum album

| Compound Name | Typical Source | Isolation Method |

|---|---|---|

| α-Santalol | Santalum album heartwood | Steam Distillation, Solvent Extraction, Flash Chromatography |

| β-Santalol | Santalum album heartwood | Steam Distillation, Solvent Extraction, Flash Chromatography obrnutafaza.hrnih.gov |

| epi-β-Santalol | Santalum album heartwood | Solvent Extraction, GC-MS Analysis etsu.edu |

| Z-α-trans-bergamotol | Santalum album heartwood | Solvent Extraction, GC-MS Analysis etsu.edu |

| (10E)-12-hydroxy-α-santalic acid | Santalum album heartwood | Bioassay-guided fractionation |

Advanced Spectroscopic and Chromatographic Techniques for Structural Assignment of New Beta-Santalol Acetate (B1210297) Analogs

The definitive identification and structural elucidation of new beta-santalol acetate analogs and other derivatives rely on a combination of sophisticated spectroscopic and chromatographic methods. Once a pure compound is isolated, these analytical techniques provide the necessary data to determine its exact molecular structure, including its connectivity and stereochemistry.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structures of santalol (B192323) derivatives. nih.gov Unlike one-dimensional (1D) NMR, which shows individual nuclear resonances, 2D NMR experiments reveal correlations between nuclei, allowing chemists to piece together the molecular framework. pitt.edu

Key 2D NMR techniques used in the structural analysis of santalol analogs include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems and trace out carbon chains and ring structures.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbon atoms they are attached to, providing a map of C-H bonds.

Through the combined interpretation of these spectra, researchers can unambiguously assign the chemical shifts of all protons and carbons and determine the covalent structure of novel and complex beta-santalol acetate analogs. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a newly isolated compound. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), HRMS allows for the calculation of its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the initial analysis of volatile compounds like santalol derivatives, providing information on their molecular weight and fragmentation patterns. etsu.edu However, for a new compound, HRMS is essential to distinguish between different molecular formulas that may have the same nominal mass. This precise mass measurement is a critical first step in the structural elucidation process, confirming the elemental makeup before more complex NMR analysis is undertaken to determine the arrangement of the atoms.

Table 2: Application of Spectroscopic Techniques in Santalol Analog Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | ¹H-¹H correlations (connectivity), ¹H-¹³C direct correlations, ¹H-¹³C long-range correlations (molecular framework) pitt.edumdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition analysis | Precise mass-to-charge ratio for unambiguous molecular formula determination |

Investigation of Spiro Bicyclic Systems and Other Unique Structural Motifs in Santalol Derivatives

The core structure of beta-santalol is characterized by a bicyclo[2.2.1]heptane ring system, a fused (not spiro) bicyclic motif that imparts significant structural rigidity and complexity. The investigation of santalol derivatives focuses on modifications to this core and its attached side chain, leading to a variety of unique structural motifs.

While true spirocyclic systems (where two rings share a single common atom) are a subject of broad interest in medicinal chemistry for their three-dimensional structures, the known natural derivatives of santalol primarily feature variations on the fused bicyclo[2.2.1]heptane framework. rsc.orgmdpi.com Research into novel analogs involves exploring how chemical modifications affect the molecule's properties.

Structural modifications investigated in santalol derivatives include:

Side Chain Geometry: The configuration of the double bond in the side chain (Z- vs. E-isomers) is a key structural feature that is extensively studied. nih.gov

Functional Group Variation: The primary alcohol group of santalol can be modified to create derivatives such as aldehydes, formates, and acetates. nih.govnih.gov

Oxidation and Hydroxylation: Natural derivatives have been found with additional hydroxyl groups or oxidized functionalities (e.g., aldehydes, carboxylic acids) at various positions on the bicyclic frame or the side chain, such as (10R,11S)-10,11-dihydroxy-α-santalol. nih.gov

These investigations into the diverse structural motifs of santalol derivatives are crucial for understanding structure-activity relationships and discovering novel compounds with unique chemical and biological profiles. nih.gov The complex, sterically demanding bicyclic core remains a central feature of this fascinating class of sesquiterpenoids.

Table of Mentioned Compounds

| Compound Name |

|---|

| beta-Santalol acetate |

| α-Santalol |

| β-Santalol |

| epi-β-Santalol |

| Z-α-trans-bergamotol |

| (10E)-12-hydroxy-α-santalic acid |

Advanced Analytical Methodologies for Detection and Quantification of Beta Santalol Acetate

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation and Profile Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile compounds like beta-santalol (B49924) acetate (B1210297). It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the context of sandalwood oil and its derivatives, GC-MS is instrumental in differentiating between the acetylated forms of various isomers, such as (Z)-α-santalol acetate and (Z)-β-santalol acetate researchgate.net.

The process typically involves injecting a volatilized sample into a GC system, where it travels through a long, narrow capillary column. The column's stationary phase interacts differently with various compounds, causing them to separate based on factors like boiling point and polarity. For sesquiterpenoids, a non-polar stationary phase, such as 5% phenyl-methylpolysiloxane, is commonly used thaiscience.info. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a chemical fingerprint, allowing for positive identification by comparison with spectral libraries (e.g., NIST, Wiley) and retention time data thaiscience.info.

The acetylation of sandalwood oil, which converts santalols to their respective acetates, can be monitored effectively using GC-MS. The chromatograms before and after the reaction clearly show the appearance of new peaks corresponding to the acetylated forms, which have different retention times than their precursor alcohols researchgate.net. The mass spectra of these acetate derivatives will show a characteristic molecular ion peak (e.g., M=262 for santalol (B192323) acetate) and fragmentation patterns that confirm the addition of an acetyl group researchgate.net. This allows for precise profile analysis and confirmation of the conversion process.

Table 1: Typical GC-MS Parameters for Sandalwood Sesquiterpenoid Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | DB-5MS or HP-1 (5% phenyl-methylpolysiloxane) | researchgate.netthaiscience.info |

| Column Dimensions | 30-50 m length x 0.20-0.25 mm i.d. x 0.25-0.33 µm film thickness | researchgate.netthaiscience.info |

| Carrier Gas | Helium | researchgate.netthaiscience.info |

| Injector Temperature | 250 °C | researchgate.netthaiscience.info |

| Oven Temperature Program | Complex multi-step gradient, e.g., initial 45-50°C, ramped to 250-280°C | researchgate.netthaiscience.info |

| Ionization Energy | 70 eV (Electron Ionization - EI) | researchgate.net |

| Mass Scan Range | 35-550 m/z | researchgate.netthaiscience.info |

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC–TOF MS) for Complex Volatilome Characterization

For highly complex mixtures where components co-elute even with high-resolution capillary columns, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power nih.gov. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), this technique becomes a powerful tool for detailed volatilome characterization, capable of resolving and identifying trace compounds in a dense matrix semanticscholar.orgvu.nl.

In a GC×GC system, the effluent from a primary analytical column is passed through a modulator, which traps, refocuses, and periodically injects small fractions onto a second, shorter column with a different stationary phase mdpi.com. This results in a second dimension of separation, effectively spreading the components over a two-dimensional plane. This enhanced resolution is critical for separating the numerous isomers and related compounds found in natural extracts like sandalwood oil semanticscholar.org.

The coupling with TOF-MS is particularly advantageous because of its high scan speed and data acquisition rates, which are necessary to capture the very narrow peaks (often <100 ms wide) produced by the second-dimension column nih.gov. This allows for the acquisition of full-scan mass spectra for every separated component, facilitating unambiguous identification and deconvolution of partially co-eluting peaks nih.gov. The use of GC×GC–TOF-MS would allow for a much more complete characterization of the matrix in which beta-santalol acetate is found, resolving it from minor constituents that might interfere with its quantification in single-column GC-MS analysis semanticscholar.org.

Table 2: Comparison of 1D GC-MS and GC×GC-TOF MS for Complex Sample Analysis

| Feature | 1D GC-MS | GC×GC-TOF MS | Reference |

|---|---|---|---|

| Separation Power | Limited by single column resolution; co-elution is common in complex samples. | Significantly enhanced due to two orthogonal separation mechanisms. | nih.govsemanticscholar.org |

| Peak Capacity | Typically a few hundred. | Several thousand. | mdpi.com |

| Sensitivity | Good, but can be limited by chemical noise from co-eluting compounds. | Enhanced due to cryogenic modulation (peak focusing) and better signal-to-noise. | semanticscholar.org |

| Detector Requirement | Standard scanning MS (e.g., quadrupole) is sufficient. | Requires fast-scanning detector like TOF-MS to handle narrow peaks. | nih.gov |

| Data Complexity | Relatively simple 2D chromatogram (time vs. intensity). | Complex 3D data (retention time 1 vs. retention time 2 vs. intensity). | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Assessment of Santalol Esters

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers a rapid, simple, and cost-effective method for both qualitative and quantitative analysis researchgate.netgrafiati.com. It is particularly useful for fingerprinting complex mixtures like herbal extracts and essential oils, making it suitable for assessing products containing santalol esters researchgate.net.

In HPTLC, a small amount of the sample is applied to a high-performance plate (e.g., silica gel 60 F254). The plate is then developed in a chamber with a suitable mobile phase. The choice of solvent system is critical for achieving separation of the target analytes researchgate.net. After development, the separated bands can be visualized under UV light or by spraying with a derivatizing agent, such as vanillin reagent, which imparts color to the compounds researchgate.net. The resulting chromatogram provides a characteristic fingerprint of the sample.

For quantitative assessment, a densitometer is used to scan the plate and measure the absorbance or fluorescence of the bands. By comparing the peak area of the beta-santalol acetate band to that of a certified standard at known concentrations, its quantity in the sample can be accurately determined semanticscholar.org. This validated HPTLC method can be employed for routine quality control to ensure batch-to-batch consistency and verify the presence and amount of key esters semanticscholar.org. While HPLC may offer greater accuracy for quantification, HPTLC provides a powerful tool for rapid qualitative screening and simultaneous analysis of multiple samples nih.gov.

Table 3: Example HPTLC Method Parameters for Essential Oil Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates | researchgate.net |

| Mobile Phase | Solvent mixture optimized for target compounds (e.g., Toluene (B28343)–ethyl acetate–formic acid) | researchgate.net |

| Application | Automated band-wise application | researchgate.net |

| Detection | Densitometric scanning post-derivatization (e.g., with vanillin reagent) | researchgate.net |

| Quantification | Based on calibration curve of a certified reference standard | researchgate.netsemanticscholar.org |

Spectrophotometric and Chromatographic Techniques for Purity and Content Verification

Verifying the purity and accurately determining the content of beta-santalol acetate are critical for quality assurance. This is achieved through a combination of chromatographic techniques that can separate the target compound from impurities and counterfeit substances.

Gas Chromatography with Flame Ionization Detection (GC-FID) and GC-MS are primary methods for this purpose nih.gov. GC-MS confirms the identity of the peak corresponding to beta-santalol acetate, while GC-FID, known for its high precision and wide linear range, is often used for quantification nih.gov. Purity is assessed by examining the chromatogram for the presence of unexpected peaks. The relative peak area of beta-santalol acetate compared to the total area of all peaks provides a measure of its purity, often expressed as a percentage impactfactor.org. International standards, such as those from ISO, define acceptable levels of key components like α-santalol and β-santalol in sandalwood oil, and similar principles are applied to their derivatives to prevent adulteration nih.gov.

In addition to GC, other liquid chromatographic techniques can be employed for purification and analysis. Medium Pressure Liquid Chromatography (MPLC), for instance, can be used for the preparative separation of santalol isomers before or after acetylation nih.gov. By using specific stationary phases, such as silver nitrate-impregnated silica gel, it is possible to achieve quantitative separation of isomers, which can then be used as pure reference standards for other analytical methods nih.gov. The purity of these isolated fractions is subsequently confirmed by high-resolution GC-MS. The combination of these chromatographic methods ensures a comprehensive verification of both the identity and purity of beta-santalol acetate.

Future Perspectives and Sustainable Production of Santalol Esters

Prospects of Metabolic Engineering for Industrial-Scale Production of Santalol (B192323) and its Acetate (B1210297)

Metabolic engineering of microorganisms offers a promising and sustainable alternative to plant-based extraction for producing santalol. By harnessing microbes like the yeast Saccharomyces cerevisiae as cellular factories, researchers can achieve rapid, scalable, and environmentally contained production of sandalwood sesquiterpenes. mdpi.com

The core strategy involves reconstructing the santalol biosynthetic pathway in a microbial host. This begins with engineering the native mevalonate (B85504) (MVA) pathway of the yeast to enhance the supply of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). A critical step in boosting FPP availability is the downregulation of competing pathways. Specifically, suppressing the ERG9 gene, which encodes squalene (B77637) synthase, redirects the metabolic flux from sterol production towards the desired sesquiterpene synthesis. technologynetworks.com

Once FPP is abundant, two key exogenous enzymes are introduced: a santalene synthase (STS) to convert FPP into santalenes (like α- and β-santalene), and a cytochrome P450 monooxygenase (CYP) along with its redox partner, a cytochrome P450 reductase (CPR), to oxidize the santalenes into the final santalol products. mdpi.com Optimizing the interaction and expression levels of the P450-CPR redox system is crucial for high conversion efficiency. technologynetworks.com Through these combined strategies, researchers have successfully increased the production titers of santalenes and santalols significantly. For instance, by downregulating the ERG9 gene in an engineered S. cerevisiae strain, the yield of santalenes was increased to 164.7 mg/L and santalols to 68.8 mg/L in shake flask fermentations. technologynetworks.com Further optimization through fed-batch fermentation has pushed α-santalene titers to levels as high as 21.5 g/L.

While current efforts focus on producing the santalol precursors, the subsequent conversion to santalol acetate could be achieved through a final enzymatic or chemical acetylation step. The industrial-scale microbial production of santalol lays the groundwork for a reliable supply chain for its esters.

**Table 1: Metabolic Engineering Strategies for Santalol Production in *S. cerevisiae***

| Engineering Strategy | Target Gene/Enzyme | Purpose | Resulting Improvement |

|---|---|---|---|

| Precursor Supply Enhancement | tHMG1, ERG20, IDI1 | Overexpression to boost the mevalonate (MVA) pathway | Increased flux towards Farnesyl Diphosphate (FPP) |

| Competing Pathway Downregulation | ERG9 | Knockdown or suppression of squalene synthase | Redirects FPP from sterol synthesis to santalene synthesis |

| Heterologous Pathway Introduction | Santalene Synthase (STS) | Introduction of plant enzyme | Converts FPP to α-, β-, and epi-β-santalene |

| Product Oxidation | Cytochrome P450 (e.g., SaCYP736A167) & CPR | Introduction of plant enzymes | Oxidizes santalenes to corresponding santalols |

| Redox System Optimization | P450-CPR fusion proteins | Enhance electron transfer efficiency | Increased conversion rate of santalenes to santalols |

Enzyme Engineering for Tailored Biosynthetic Specificity and Efficiency

While metabolic engineering builds the production chassis, enzyme engineering fine-tunes the molecular machinery to maximize the yield and purity of the desired products. The catalytic efficiency and product specificity of key enzymes, particularly santalene synthase (STS) and cytochrome P450s, are primary targets for improvement.

Santalene synthases from different plant species exhibit varying product profiles. For example, the synthase from Santalum album (SaSSy) is product-promiscuous, producing α-santalene, β-santalene, and a significant amount of exo-α-bergamotene. This lack of specificity can lead to a final santalol mixture that may not match the ideal composition found in high-quality sandalwood oil. To address this, researchers use protein engineering to alter the enzyme's active site. By identifying key amino acid residues that control the reaction pathway, it is possible to create mutant enzymes with tailored product ratios. For example, a mutant santalene synthase, SanSynF441V, was developed that could produce both α- and β-santalenes, leading to a santalol profile that better matched the international standard (ISO 3518:2002) for sandalwood oil. nih.gov This demonstrates the power of enzyme engineering to produce a final product with a desirable component ratio. nih.gov

Similarly, the efficiency of the cytochrome P450 enzymes that convert santalenes to santalols is critical. These enzymes often represent a bottleneck in the biosynthetic pathway. Engineering P450s for improved stability, catalytic turnover (kcat), and tighter coupling with their CPR partners can significantly boost the final santalol titer. nih.gov Creating fusion proteins of P450 and CPR is one strategy that has been shown to improve the activity of these enzyme systems, providing a feasible solution for the optimal biosynthesis of santalols.

Agronomic and Biotechnological Strategies for Optimizing Santalol Yields in Santalum Cultivation

Alongside microbial production, improving the cultivation of Santalum trees remains a vital goal for sustainable production. Traditional cultivation is hampered by the tree's slow growth, parasitic nature, and variability in oil yield. Modern agronomic and biotechnological approaches aim to overcome these challenges.

In vitro micropropagation is a key biotechnological tool for the rapid multiplication of elite sandalwood genotypes. This technique allows for the mass production of genetically uniform, high-yielding, and disease-free plantlets. Research has focused on optimizing protocols by evaluating different explant types, basal media, and concentrations of plant growth regulators. Studies have shown that Murashige and Skoog (MS) medium is highly effective, with shoot tips being a responsive explant source. The use of cytokinins like kinetin (B1673648) and BAP has been shown to successfully induce multiple shoots, while auxins like IBA are used to promote rooting, although this remains a challenging step in the process.

**Table 2: Optimized Conditions for In Vitro Micropropagation of *Santalum album***

| Parameter | Condition / Plant Growth Regulator | Observed Outcome |

|---|---|---|

| Basal Medium | Murashige and Skoog (MS) | Consistently outperformed other media |

| Explant Type | Shoot tips | Highest morphogenetic response (66.66%) |

| Shoot Induction | MS + 2 mg/L Kinetin | Highest number of shoots (3.81) and longest shoots (5.39 cm) |

| Root Induction | MS + 1 mg/L Indole-3-butyric acid (IBA) | Best rooting response (14.79% after 10 days) |

Furthermore, advances in genomics and transcriptomics are accelerating breeding programs. By comparing the genetic profiles of high- and low-oil-yielding trees, scientists can identify specific genes and molecular markers associated with superior oil production. wikipedia.org This knowledge enables marker-assisted selection (MAS), a modern breeding technique where young saplings can be screened for desirable genetic traits, saving decades of time compared to traditional selection methods that require waiting for the tree to mature. Identifying transcription factors that regulate the sandalwood oil biosynthesis pathway is a particularly active area of research. wikipedia.org

Considerations for Environmentally Benign Production and Valorization of Sandalwood By-products

A truly sustainable production model must consider the entire lifecycle, including waste streams and energy consumption. Both microbial fermentation and improved agricultural practices offer unique advantages in this regard.

Microbial fermentation is an inherently eco-friendly approach. It utilizes renewable feedstocks (like sugars) and can be performed in contained bioreactors, eliminating the need for extensive land use and preventing deforestation. frontiersin.orgnih.gov This method is not dependent on climate conditions and offers a much faster production cycle than the 15-20 years required for a sandalwood tree to mature. nih.gov The primary by-product of this process is spent microbial biomass. This biomass is rich in proteins and other nutrients and can be valorized, or repurposed, for applications such as high-protein animal feed or agricultural fertilizers, contributing to a circular economy. nih.govinnocentive.com

In the context of traditional distillation, the main by-product is the exhausted sandalwood powder, also known as "spent charge." Instead of being discarded, this material can be upcycled. The spent charge retains a small amount of residual oil and other aromatic compounds. cosmeticsbusiness.com This makes it a valuable ingredient for creating incense and other scented products, effectively reducing waste and adding further value to the sandalwood harvest. cosmeticsbusiness.com Innovations in distillation, such as continuous steam distillation, are also reducing water and energy usage by up to 75%, further minimizing the environmental impact of oil production. cosmeticsbusiness.com

By integrating advanced biotechnology with sustainable agriculture and a commitment to waste valorization, the future production of santalol and its esters can shift from a reliance on finite natural resources to a more secure and environmentally responsible model.

Q & A

Q. What are the optimal chromatographic conditions for separating beta-Santalol acetate from its alpha isomer in natural extracts?

Beta-Santalol acetate (C₁₇H₂₆O₂) is typically present as 30–35% of the total santalyl acetate isomers, with alpha-Santalol acetate constituting 60–65% . To separate these isomers, gas chromatography (GC) with a polar stationary phase (e.g., polyethylene glycol) and a temperature gradient (starting at 80°C, ramping to 220°C at 3°C/min) is recommended. Confirm peak purity using mass spectrometry (MS) to distinguish between isomers based on fragmentation patterns. Refractive index (1.482–1.492 at 25°C) and specific gravity (0.982–0.992) can serve as supplementary purity indicators .

Q. How can researchers validate the purity of synthesized beta-Santalol acetate?

Purity validation requires a combination of analytical techniques:

- GC-MS : Quantify isomer ratios and detect impurities (e.g., residual alcohols or acetic acid).

- NMR : Confirm the esterification of the hydroxyl group by analyzing the chemical shift of the acetyl proton (δ ~2.0–2.1 ppm).

- Refractive index and specific gravity : Compare against standardized values (1.482–1.492 and 0.982–0.992, respectively) . Ensure compliance with pharmacopeial standards, which mandate ≥96% total santalyl acetate content .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in beta-Santalol acetate content during plant extraction?

Variability arises from differences in plant age, geographical origin, and extraction methods. To address this:

- Standardized extraction protocols : Use supercritical CO₂ extraction at 40–60°C and 250–300 bar to optimize yield and isomer consistency .

- Metabolomic profiling : Correlate environmental factors (soil pH, climate) with beta-Santalol acetate levels using LC-MS-based untargeted metabolomics .

- Statistical process control (SPC) : Implement control charts to monitor isomer ratios across batches and identify outliers .

Q. How do researchers resolve contradictions in reported bioactivity data for beta-Santalol acetate?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory effects) often stem from:

- Purity differences : Impurities like alpha-Santalol acetate or degradation products (e.g., santalols) may confound results. Always report isomer ratios and purity metrics .

- Model system limitations : In vitro assays (e.g., macrophage cell lines for anti-inflammatory studies) may lack physiological relevance. Validate findings using ex vivo models (e.g., human tissue explants) .

- Dose-response variability : Use nonlinear regression models to assess EC₅₀ values and ensure reproducibility across labs .

Q. What methodologies enable structural elucidation of beta-Santalol acetate derivatives for SAR studies?

Structure-activity relationship (SAR) studies require:

- Synthetic modification : Introduce functional groups (e.g., hydroxylation at C-12) and confirm structures via high-resolution MS and 2D NMR (e.g., HSQC, HMBC) .

- Computational modeling : Perform docking simulations with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .

- Crystallography : Resolve crystal structures of derivatives to correlate stereochemistry with bioactivity .

Methodological Challenges

Q. How can researchers address the instability of beta-Santalol acetate in aqueous solutions during in vitro assays?

Beta-Santalol acetate hydrolyzes in water to form santalol and acetic acid. To stabilize it:

- Use non-aqueous solvents : Prepare stock solutions in DMSO or ethanol (≤0.1% final concentration to avoid cytotoxicity) .

- Encapsulation : Incorporate into cyclodextrin complexes or lipid nanoparticles to enhance solubility and delay hydrolysis .

- Real-time monitoring : Employ HPLC-UV at 210 nm to quantify degradation products during assays .

Q. What analytical approaches validate the absence of regulated allergens in beta-Santalol acetate formulations?

Under EU regulations (e.g., Toy Safety Directive), beta-Santalol acetate must comply with allergen thresholds. Use:

- GC-MS with SIM mode : Detect restricted allergens (e.g., limonene, menthol) at <10 ppm .

- Allergen-specific ELISA kits : Quantify protein-bound allergenic metabolites in complex matrices .

- Accelerated stability testing : Incubate formulations at 40°C/75% RH for 6 months to assess degradation into regulated compounds .

Data Interpretation and Reporting

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for beta-Santalol acetate?

- Dose-response modeling : Fit data to a four-parameter logistic curve (e.g., Hill equation) to calculate IC₅₀ and Hill slope .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., beta-Santalol acetate vs. alpha isomer) using Tukey’s HSD for multiple comparisons .

- Reporting standards : Include 95% confidence intervals for IC₅₀ values and raw data in supplementary materials to enable meta-analyses .

Q. What criteria determine the suitability of beta-Santalol acetate as a reference standard in phytochemical studies?

A valid reference standard must meet:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.